molecular formula C12H12O3 B7808128 4-(3-Butyn-1-yloxy)benzeneacetic acid

4-(3-Butyn-1-yloxy)benzeneacetic acid

Cat. No.: B7808128
M. Wt: 204.22 g/mol
InChI Key: LDHMVRJGAUKPPO-UHFFFAOYSA-N
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Description

4-(3-Butyn-1-yloxy)benzeneacetic acid is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a benzene ring substituted with a butynyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Butyn-1-yloxy)benzeneacetic acid typically involves the reaction of 4-hydroxybenzeneacetic acid with 3-butyn-1-ol. This reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Butyn-1-yloxy)benzeneacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Butyn-1-yloxy)benzeneacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Butyn-1-yloxy)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The butynyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Butyn-1-yloxy)benzoic acid
  • 4-(3-Butyn-1-yloxy)phenylacetic acid
  • 4-(3-Butyn-1-yloxy)benzaldehyde

Uniqueness

4-(3-Butyn-1-yloxy)benzeneacetic acid is unique due to its specific structural features, such as the combination of a butynyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(4-but-3-ynoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h1,4-7H,3,8-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHMVRJGAUKPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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